molecular formula C19H19NO2 B14994693 N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14994693
M. Wt: 293.4 g/mol
InChI Key: FVZHPGQWSYILRU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the dimethylphenyl and methyl groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: May have pharmacological properties that could be explored for therapeutic applications.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The benzofuran ring system can participate in π-π interactions, while the acetamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(phenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the phenyl ring.

    N-(2,4-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Similar structure but with different substituents.

Uniqueness

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity, binding properties, and potential applications. The presence of both dimethylphenyl and methyl groups adds to its structural diversity and potential for unique interactions in chemical and biological systems.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-5-7-17(14(3)8-12)20-19(21)10-15-11-22-18-9-13(2)4-6-16(15)18/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

FVZHPGQWSYILRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=COC3=C2C=CC(=C3)C)C

Origin of Product

United States

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